molecular formula C14H12N2O B13675105 (2-Phenylbenzo[d]oxazol-7-yl)methanamine

(2-Phenylbenzo[d]oxazol-7-yl)methanamine

Cat. No.: B13675105
M. Wt: 224.26 g/mol
InChI Key: FHFIKTYGXQKTMH-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-7-yl)methanamine is a chemical compound built on a 2-phenylbenzo[d]oxazole scaffold, which is recognized in medicinal chemistry for its diverse biological activities. This structure serves as a valuable intermediate and reference standard for researchers developing novel therapeutic agents. Compounds featuring the 2-phenylbenzo[d]oxazole core have demonstrated significant potential as potent tyrosinase inhibitors. Research shows that derivatives with specific substitutions can exhibit inhibition in the nanomolar range (IC50 = 0.51 µM), significantly more potent than kojic acid, a standard reference compound . This makes the scaffold highly relevant for studies investigating hyperpigmentation disorders and the prevention of enzymatic browning. Furthermore, the 2-phenylbenzo[d]oxazole structure is associated with other bioactivities. Related derivatives have been investigated as potential Staphylococcus aureus Sortase A inhibitors, which are relevant for anti-infective research . The scaffold has also been explored in the development of neuroprotective agents for Alzheimer's disease research, where it has been shown to protect cells from β-amyloid-induced toxicity . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2-phenyl-1,3-benzoxazol-7-yl)methanamine

InChI

InChI=1S/C14H12N2O/c15-9-11-7-4-8-12-13(11)17-14(16-12)10-5-2-1-3-6-10/h1-8H,9,15H2

InChI Key

FHFIKTYGXQKTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)CN

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Imine Intermediates

According to Jung et al. (2024), the synthesis begins with the condensation of 2-hydroxyanilines (e.g., 2-hydroxy-4-methylaniline) with benzaldehydes in ethanol to form imine intermediates. These intermediates are then converted to 2,3-dihydrobenzo[d]oxazoles, which are subsequently oxidized by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the benzo[d]oxazole core with the phenyl substituent at position 2.

This procedure is summarized as:

Step Reagents/Conditions Outcome
1 2-Hydroxyaniline + Benzaldehyde in ethanol Imine intermediate formation
2 Reduction to 2,3-dihydrobenzo[d]oxazole Cyclized intermediate
3 Oxidation with DDQ Formation of 2-phenylbenzo[d]oxazole

The purification typically involves silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol gradients.

Functionalization to Introduce Aminomethyl Group

Preparation via Electrophilic Cyanation and Smiles Rearrangement

Electrophilic Cyanation Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Šlachtová et al. (2019) describe a method where various o-aminophenols react with NCTS, a nonhazardous electrophilic cyanating agent, in the presence of Lewis acids like BF₃·Et₂O to form 2-aminobenzoxazoles. This method is notable for its operational simplicity, use of non-toxic reagents, and good to excellent yields.

Key reaction parameters and optimization data are summarized below:

Entry BF₃·Et₂O (equiv) NCTS (equiv) Temperature Conversion to Product (%)
1 3 3 Reflux 86
4 3 1.5 Reflux 87
6 2 1.5 Reflux 90

Reaction conditions: o-aminophenol (0.18 mmol), NCTS, BF₃·Et₂O, 1,4-dioxane, 30 h.

This method can be scaled up with only slight yield reduction, indicating practical applicability.

Smiles Rearrangement for N-Substituted Aminobenzoxazoles

The Smiles rearrangement enables intramolecular nucleophilic aromatic substitution, allowing the functionalization of benzoxazole-2-thiol derivatives with amines via chloroacetyl chloride activation. This method affords N-substituted aminobenzoxazoles efficiently under mild, metal-free conditions.

A typical reaction involves:

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride
  • Nucleophilic substitution by amines
  • Intramolecular Smiles rearrangement leading to C–N bond formation and rearomatization

Optimization studies reveal:

Entry Base Temperature Time Product Yield (%)
1 Et₃N (2 equiv) Reflux 4 h High (varies with amine)

Steric hindrance on amines affects yield significantly; primary amines generally give better yields than secondary or hindered amines.

Comparative Analysis of Methods

Feature Condensation/Oxidation Route Electrophilic Cyanation (NCTS) Smiles Rearrangement Route
Starting Materials 2-Hydroxyanilines, Benzaldehydes o-Aminophenols, NCTS Benzoxazole-2-thiol, Amines, Chloroacetyl chloride
Reaction Steps Multi-step (condensation, reduction, oxidation) One-pot or two-step One-pot amination and rearrangement
Yield Moderate to good Good to excellent Good, varies with amine
Toxicity Uses DDQ oxidant (moderate hazard) Nonhazardous cyanating agent Metal-free, mild conditions
Scalability Demonstrated Demonstrated Demonstrated
Functional Group Tolerance Moderate Broad Broad

Summary of Research Findings

  • The condensation of 2-hydroxyanilines with benzaldehydes followed by oxidation is a classical approach to 2-phenylbenzo[d]oxazoles but may require additional steps for aminomethyl substitution at position 7.
  • The electrophilic cyanation method using NCTS activated by BF₃·Et₂O provides an efficient, scalable route to 2-aminobenzoxazoles with good yields and operational simplicity.
  • The Smiles rearrangement approach allows direct N-substitution on benzoxazole-2-thiol derivatives, offering a versatile and metal-free synthetic pathway to aminobenzoxazole derivatives including those with aminomethyl functionalities.
  • Optimization data from both electrophilic cyanation and Smiles rearrangement methods indicate that reaction conditions such as reagent equivalents, temperature, and base choice critically influence yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbenzo[d]oxazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-Phenylbenzo[d]oxazol-7-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2-Phenylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Tyrosinase Inhibitors with 2-Phenylbenzo[d]oxazole Scaffold

The introduction of hydroxyl groups at specific positions on the benzo[d]oxazole scaffold significantly enhances tyrosinase inhibition. For example:

Compound Substituent Position IC50 (Mushroom Tyrosinase) Comparison to Kojic Acid Cell Model
Compound 3 3-Hydroxy 0.51 µM 10× more potent B16F10 melanoma
Compound 8 8-Hydroxy 0.68 µM 7.5× more potent Zebrafish larvae
Compound 13 13-Hydroxy 0.73 µM 7× more potent B16F10 melanoma
Kojic Acid N/A ~5 µM Reference Multiple models

Key Insights :

  • Hydroxylation at the 3-position (Compound 3) yields the highest potency due to optimal hydrogen bonding and hydrophobic interactions with tyrosinase’s active site .
LAT1 Inhibitors: Structural Analogues in Amino Acid Transport

The steric bulk of substituents on the benzo[d]oxazole scaffold influences LAT1 inhibition:

Compound Substituent LAT1 Inhibition (HT-29 Cells) Notes
JPH203 (2-Phenylbenzo[d]oxazol-7-yl)methoxy IC50 ~0.1 µM Potent inhibitor; used in cancer therapy
Benzyloxy-tryptophan Benzyloxy Weak inhibition Insufficient steric bulk for strong binding

Mechanistic Contrast :

  • JPH203’s bulky substituent disrupts LAT1 substrate binding, while smaller groups (e.g., benzyloxy) show minimal effects .
  • This underscores the importance of substituent design in converting amino acid substrates into inhibitors .
Methanamine Derivatives with Varied Heterocyclic Cores

Structural modifications to the heterocyclic core alter bioactivity:

Compound (CAS) Core Structure Substituent Potential Applications
(2-Phenylbenzo[d]oxazol-7-yl)methanamine Benzo[d]oxazole Phenyl, methanamine Tyrosinase/LAT1 inhibition
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine Benzo[d]imidazole Methoxy, methanamine Unknown (structural analogue)

Structural Impact :

  • Methoxy groups may reduce steric hindrance compared to phenyl substituents, but biological data for this derivative remain unexplored .

Q & A

Q. What are the established synthesis routes for (2-Phenylbenzo[d]oxazol-7-yl)methanamine, and how is purity ensured?

Synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazole core. A common approach includes:

Condensation reactions to construct the benzoxazole ring via cyclization of o-aminophenol derivatives with carboxylic acids or aldehydes.

Functionalization at the 7-position using amine-protecting groups (e.g., tert-butyl carbamate) to introduce the methanamine moiety .

Deprotection under acidic or basic conditions to yield the free amine.
Key purity controls :

  • Chromatographic purification (HPLC, column chromatography).
  • Spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Core techniques include:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm molecular structureChemical shifts (δ) for aromatic protons (~6.5–8.5 ppm) and amine protons (~1.5–3.5 ppm) .
IR Spectroscopy Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=N/C-O stretches ~1600–1500 cm⁻¹) .
Mass Spectrometry Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₂N₂O: 224.1) .
HPLC Assess purity (>95% for most biological assays) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

Initial screening often includes:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity studies : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or benzoxazole ring) influence biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimicrobial activity by improving membrane permeability .
  • Methoxy groups on the benzoxazole core reduce cytotoxicity but improve solubility .
  • Amine functionalization (e.g., acetylation, alkylation) modulates target selectivity in enzyme inhibition .
    Methodological approach : Compare IC₅₀ values of derivatives in dose-response assays and correlate with computational docking results .

Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action?

Contradictions often arise from:

  • Cell-type specificity : Validate target engagement using orthogonal assays (e.g., Western blotting for protein expression changes alongside cellular viability assays) .
  • Off-target effects : Perform competitive binding assays with known inhibitors or CRISPR-Cas9 knockout models of suspected targets .
  • Dose dependency : Replicate studies across a broader concentration range to identify biphasic effects .

Q. What methodologies assess the compound’s stability under experimental storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature and hygroscopicity .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC .
  • Long-term Stability : Store at –20°C in inert atmospheres (argon) and test bioactivity monthly .

Q. Which computational strategies predict binding affinities with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
  • QSAR Modeling : Train models on derivative libraries to predict activity against novel targets .

Q. How are cellular target engagement and specificity validated experimentally?

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .
  • Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate compound-bound proteins .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways affected by treatment .

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